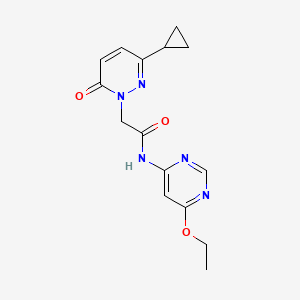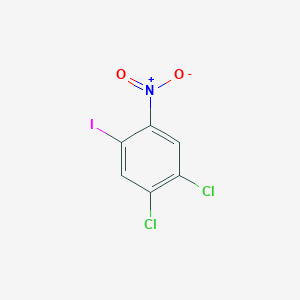
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in the treatment of various diseases due to its unique properties.
作用機序
The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide involves the inhibition of specific enzymes and proteins in the body. The compound has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. It has also been found to inhibit the activity of proteins involved in the growth and proliferation of cancer cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide has been found to have significant biochemical and physiological effects. The compound has been found to reduce inflammation in the body, leading to a reduction in pain and swelling. It has also been found to have anti-cancer properties, leading to a reduction in tumor growth. Additionally, the compound has been found to have neuroprotective properties, leading to a reduction in neuronal damage.
実験室実験の利点と制限
The advantages of using 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide in lab experiments include its unique properties, such as its anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been found to be highly stable and easy to synthesize. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for the study of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide. One potential direction is the further study of the compound's neuroprotective properties for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, the compound's potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis could be further explored.
合成法
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide involves the reaction of cyclopropylamine, ethyl 4-chloro-3-oxobutanoate, and 4-ethoxypyrimidine-2-amine. The reaction is carried out under specific conditions to obtain the desired compound. This synthesis method has been optimized to obtain a high yield of the compound with high purity.
科学的研究の応用
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have significant anti-inflammatory and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-2-23-14-7-12(16-9-17-14)18-13(21)8-20-15(22)6-5-11(19-20)10-3-4-10/h5-7,9-10H,2-4,8H2,1H3,(H,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEUOGHBBLRFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)


![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)

![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2501092.png)


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)
![5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)
![[2-(4-Carbamoylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2501099.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)

![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)